1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid
Overview
Description
This compound is a derivative of indole, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The tert-butoxycarbonyl (BOC) group is a common protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of such compounds often involves the use of tert-butoxycarbonyl (BOC) as a protecting group for amines . A study has shown that this compound can be incorporated into proteins in mammalian cells via an optimized pyrrolysyl-tRNA synthetase/tRNA expression system .Chemical Reactions Analysis
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Scientific Research Applications
Chemoselective Tert-Butoxycarbonylation Reagent
1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid serves as a chemoselective tert-butoxycarbonylation reagent. It effectively reacts with acidic proton-containing substrates like phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids without requiring a base. These reactions are high-yielding and occur under mild conditions (Saito, Ouchi, & Takahata, 2006).
Fluorescent Amino Acid Derivatives
This compound has been utilized in the synthesis of new, highly fluorescent amino acid derivatives. For instance, its reaction with simple and generally available substrates like 3-nitro-L-tyrosine and 1H-indole-3-carbaldehyde yields compounds with high fluorescence quantum yield. These derivatives are significant in synthesizing amino acids with desirable photophysical properties (Guzow, Szabelski, Malicka, & Wiczk, 2001).
Peptide Studies
In peptide studies, a derivative of this compound, namely N-[(tert-butoxy)carbonyl]-3-(9,10-dihydro-9-oxoacridin-2-yl)-L-alanine, demonstrates intense long-wave absorption and emission. This derivative is a sensitive analytical probe, potentially useful for analyzing peptide conformations due to its high quantum yield of fluorescence (Szymańska, Wegner, & Łankiewicz, 2003).
Catalysis in Organic Synthesis
This compound has been shown to act as a catalyst in the chemoselective aerobic oxidation of allylic and benzylic alcohols. In the presence of copper(I) chloride, it facilitates the oxidation of various primary and secondary allylic and benzylic alcohols into corresponding α,β-unsaturated carbonyl compounds, offering a method for selective oxidation in organic synthesis (Shen, Kartika, Tan, Webster, & Narasaka, 2012).
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have diverse biological activities and are often used in the development of new therapeutic possibilities .
Mode of Action
The mode of action of “1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid” or “6-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid” involves the tert-butyloxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .
Biochemical Pathways
Indole derivatives are known to interact with multiple receptors, which can lead to changes in various biochemical pathways .
Result of Action
Indole derivatives are known to have diverse biological activities, which can lead to various molecular and cellular effects .
Properties
IUPAC Name |
6-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-14(2,3)20-13(19)15-10-7-9(16)5-4-8(10)6-11(15)12(17)18/h4-5,7,11,16H,6H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLINLMKCOUUAED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=C1C=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.